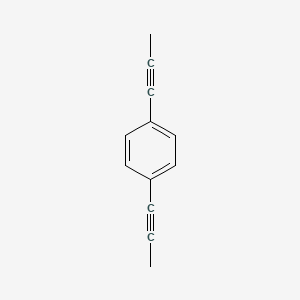
1,4-Di(propynyl)benzene
概要
説明
1,4-Di(propynyl)benzene, also known as 1,4-Di(1-propyn-1-yl)benzene, is an organic compound with the molecular formula C12H10 . It has an average mass of 154.208 Da and a monoisotopic mass of 154.078247 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with propynyl groups attached at the 1 and 4 positions . The structure of benzene, the simplest member of a large family of hydrocarbons called aromatic hydrocarbons, allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .科学的研究の応用
Synthesis and Characterization of Novel Compounds:
- The synthesis of 1,4-bis(2-(4-hydroxyphenyl)-2-propyl)benzene-based cyanate ester–silica hybrid nanomaterials for potential applications in microelectronics and optoelectronics has been explored. This process involves an in situ sol–gel method and demonstrates improved thermal properties and hydrophobicity of the materials (Devaraju et al., 2013).
- Another study focuses on the modeling of the electronic, optoelectronics, photonic, and thermodynamics properties of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl) benzene molecule. It highlights the molecule's potential in electronic, optoelectronic, and photonic applications due to its electronic structure and properties (Ejuh et al., 2016).
Photophysics and Photochemistry:
- Research into the photophysics and photochemistry of 1,4- and 1,3-di(phenylbutadienyl)benzene, including analogues with pyridine and thiophene rings replacing the central benzene ring, has been conducted. This study examines the combined effects of heteroatoms, olefin chain length, and type of conjugation on the photobehavior of these compounds (Marri et al., 2004).
Organic Synthesis and Catalysis:
- The paper by Ziffle et al. (2010) describes a method for converting 1,4-diketones into para-disubstituted benzenes. This process involves a series of reactions including the formation of but-2-yne-1,4-diols, ring-closing metathesis, and dehydration. The method is applicable to the synthesis of C5-aryl carbohydrates (Ziffle et al., 2010).
Materials Science and Nanotechnology:
- A study on the optical and electrical properties of gold nanoparticle assemblies interlinked by organic dithiol or bis-dithiocarbamate derivatives reveals insights into how properties depend on the core of the linker molecule (benzene or cyclohexane) and its metal-binding substituents. This research is significant for understanding the design of materials with specific optical and electrical properties (Wessels et al., 2004).
Safety and Hazards
While specific safety data for 1,4-Di(propynyl)benzene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
1,4-Di(propynyl)benzene is a derivative of benzene, a well-studied aromatic compound. The primary targets of benzene derivatives are often the enzymes involved in electrophilic substitution reactions . .
Mode of Action
The mode of action of benzene derivatives typically involves electrophilic substitution reactions . Substituents on a benzene ring can influence reactivity profoundly. For example, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring
生化学分析
Biochemical Properties
1,4-Di(propynyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other substrates processed by cytochrome P450 enzymes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling proteins, leading to alterations in cell function. For example, it can inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their ability to bind to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound can lead to cumulative effects on cell signaling pathways and gene expression, potentially resulting in altered cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes. These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites that can cause cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized to various intermediates, which can then enter different metabolic pathways. For example, the metabolism of this compound can lead to the formation of reactive intermediates that can participate in oxidative stress pathways, potentially leading to cellular damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transport proteins that facilitate its movement across cell membranes. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects. The localization of this compound within these compartments can impact its activity and function, potentially influencing cellular processes such as energy production and protein synthesis.
特性
IUPAC Name |
1,4-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERGZDDUGLLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


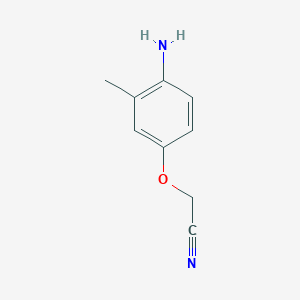
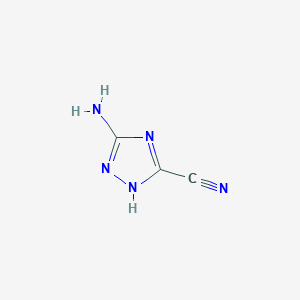
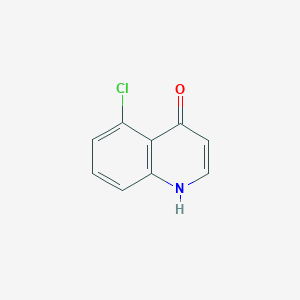
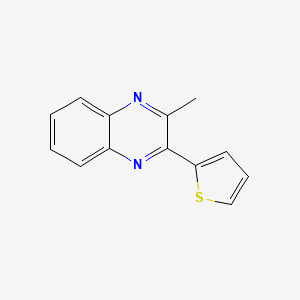
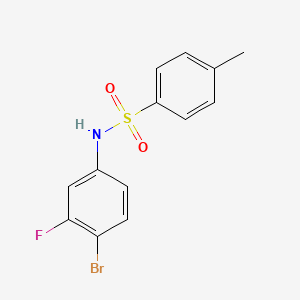
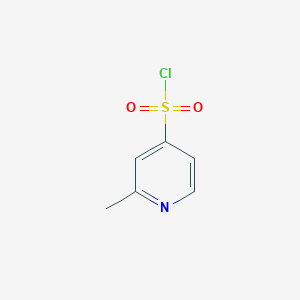
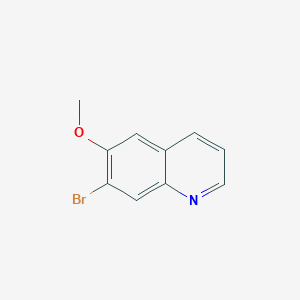

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)




